
Demethylonapristone
説明
Demethylonapristone is a synthetic steroidal compound known for its antiprogestogen and antiglucocorticoid activities. It is structurally related to onapristone, a compound that has been studied for its potential in treating various cancers, including breast and prostate cancer . This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
準備方法
The synthesis of demethylonapristone involves several key steps, starting from a steroidal precursor. The synthetic route typically includes the following steps:
Vinylogous Addition: The reaction of a steroid derivative with a Grignard reagent, such as 4-(dimethylamino)phenylmagnesium bromide, to form an intermediate compound.
Oxidation: Conversion of the alcohol group in the intermediate to a ketone.
Irradiation: Exposure to a mercury lamp to induce a configuration change in the methyl group adjacent to the ketone.
Alkynylation: Reaction with an acetylene derivative using butyllithium to introduce an alkyne group.
Hydrogenation and Acid Treatment: Catalytic hydrogenation to convert the alkyne to an alkyl group, followed by acid treatment to remove protecting groups and yield the final product.
Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring purity and yield through rigorous quality control measures.
化学反応の分析
Demethylonapristone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Hydrogenation: Catalytic hydrogenation to reduce alkyne or alkene groups to alkanes using catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used.
科学的研究の応用
Chemistry: Used as a model compound to study steroidal synthesis and reaction mechanisms.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
作用機序
Demethylonapristone exerts its effects primarily through antagonism of the progesterone receptor. By binding to the receptor, it prevents the receptor-mediated transcription of target genes, thereby inhibiting the biological effects of progesterone. This mechanism is particularly relevant in hormone-dependent cancers, where progesterone signaling plays a crucial role in tumor growth and progression . Additionally, this compound may exhibit antiglucocorticoid activity, further contributing to its therapeutic potential.
類似化合物との比較
Demethylonapristone is structurally and functionally similar to other antiprogestogens, such as onapristone and mifepristone. it has unique properties that distinguish it from these compounds:
Mifepristone: Known for its use in medical abortion, mifepristone also has antiglucocorticoid activity but differs in its receptor binding profile and clinical applications.
Other similar compounds include ulipristal acetate and asoprisnil, which are also antiprogestogens with varying degrees of receptor specificity and clinical uses.
特性
IUPAC Name |
(8S,11R,13R,14S,17S)-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO3/c1-27-17-24(18-4-7-20(29-2)8-5-18)26-22-11-9-21(31)16-19(22)6-10-23(26)25(27)12-14-28(27,32)13-3-15-30/h4-5,7-8,16,23-25,29-30,32H,3,6,9-15,17H2,1-2H3/t23-,24+,25-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIXJQPMTVGKW-BSMGLMMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152698 | |
| Record name | Demethylonapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120144-15-2 | |
| Record name | Demethylonapristone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120144152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylonapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



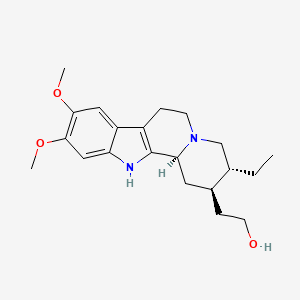


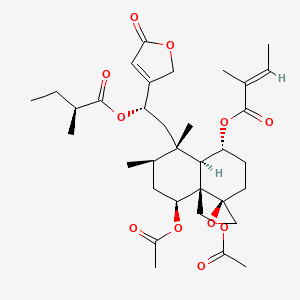
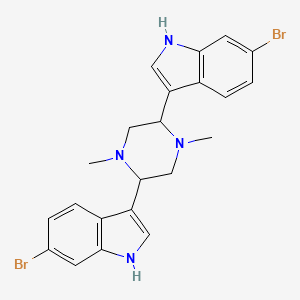


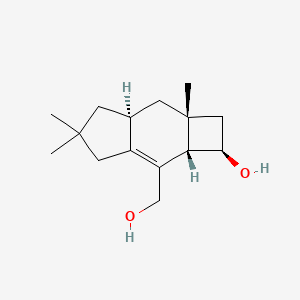

![(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1257348.png)

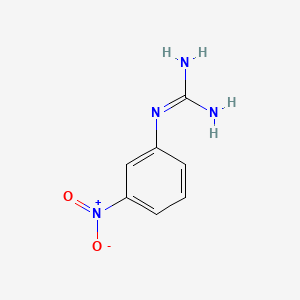
![6,8-Dimethyl-2-piperidinomethyl-2,3-dihydrothiazolo[2,3-f]xanthine](/img/structure/B1257351.png)
